molecular formula C9H12FN B1497512 (S)-1-(3-Fluoro-4-methylphenyl)ethanamine

(S)-1-(3-Fluoro-4-methylphenyl)ethanamine

Cat. No.: B1497512
M. Wt: 153.2 g/mol
InChI Key: LTXLBDDARARPQF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-(3-Fluoro-4-methylphenyl)ethanamine is an organic compound characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an ethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-Fluoro-4-methylphenyl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3-fluoro-4-methylbenzaldehyde.

    Reductive Amination: The aldehyde group is converted to an amine group through reductive amination. This involves the reaction of 3-fluoro-4-methylbenzaldehyde with an amine source, such as ammonia or an amine, in the presence of a reducing agent like sodium cyanoborohydride.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired (1S)-enantiomer. This can be achieved using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by separation and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Chiral Catalysis: Employing chiral catalysts to directly obtain the (1S)-enantiomer during the reductive amination step, thus bypassing the need for chiral resolution.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-Fluoro-4-methylphenyl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as sodium hydroxide or ammonia under basic conditions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

(S)-1-(3-Fluoro-4-methylphenyl)ethanamine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (S)-1-(3-Fluoro-4-methylphenyl)ethanamine exerts its effects involves:

    Molecular Targets: Interaction with specific receptors or enzymes in biological systems.

    Pathways Involved: Modulation of signaling pathways, such as neurotransmitter release or inhibition of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(3-Fluoro-4-methylphenyl)ethylamine: The enantiomer of the compound with similar properties but different biological activity.

    (1S)-1-(3-Chloro-4-methylphenyl)ethylamine: A similar compound with a chlorine atom instead of fluorine, leading to different reactivity and applications.

    (1S)-1-(3-Fluoro-4-ethylphenyl)ethylamine: A compound with an ethyl group instead of a methyl group, affecting its steric and electronic properties.

Uniqueness

(S)-1-(3-Fluoro-4-methylphenyl)ethanamine is unique due to the presence of the fluorine atom, which imparts specific electronic properties and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C9H12FN

Molecular Weight

153.2 g/mol

IUPAC Name

(1S)-1-(3-fluoro-4-methylphenyl)ethanamine

InChI

InChI=1S/C9H12FN/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7H,11H2,1-2H3/t7-/m0/s1

InChI Key

LTXLBDDARARPQF-ZETCQYMHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)[C@H](C)N)F

Canonical SMILES

CC1=C(C=C(C=C1)C(C)N)F

Origin of Product

United States

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